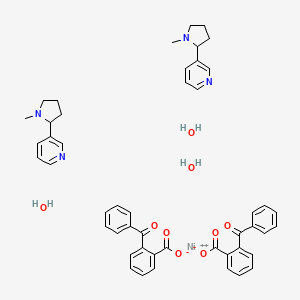
2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate is a complex chemical compound that combines multiple functional groups and a metal ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate involves multiple steps, each targeting the formation of specific functional groups and the incorporation of the nickel ion. The process typically begins with the preparation of 2-Benzoylbenzoate and 3-(1-methylpyrrolidin-2-yl)pyridine separately. These intermediates are then combined under specific reaction conditions to form the final compound. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the nickel ion or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with higher oxidation states, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate has a wide range of scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, including coatings, sensors, and electronic devices.
Mechanism of Action
The mechanism of action of 2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate involves its interaction with specific molecular targets and pathways. The nickel ion plays a crucial role in mediating these interactions, often by coordinating with other molecules and facilitating electron transfer processes. The compound’s unique structure allows it to interact with various biological and chemical systems, leading to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
Nicotine: 3-(1-methylpyrrolidin-2-yl)pyridine is structurally similar to nicotine, which is known for its biological activity as a nicotinic acetylcholine receptor agonist.
Benzoic Acid Derivatives: Compounds such as benzoic acid and its derivatives share structural similarities with 2-Benzoylbenzoate.
Uniqueness
What sets 2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate apart is the combination of these functional groups with a nickel ion, resulting in unique chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components or similar compounds.
Properties
CAS No. |
64092-23-5 |
|---|---|
Molecular Formula |
C48H52N4NiO9 |
Molecular Weight |
887.6 g/mol |
IUPAC Name |
2-benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate |
InChI |
InChI=1S/2C14H10O3.2C10H14N2.Ni.3H2O/c2*15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17;2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;;;;/h2*1-9H,(H,16,17);2*2,4,6,8,10H,3,5,7H2,1H3;;3*1H2/q;;;;+2;;;/p-2 |
InChI Key |
GWHSYKUHTQXXBU-UHFFFAOYSA-L |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)[O-].C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)[O-].O.O.O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
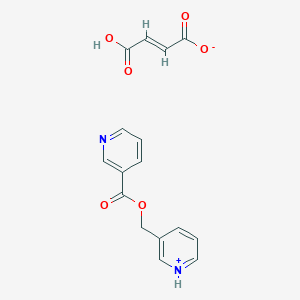
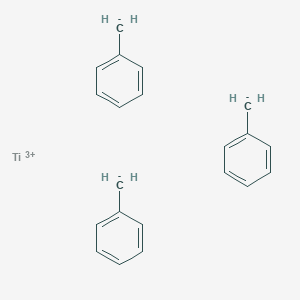
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)
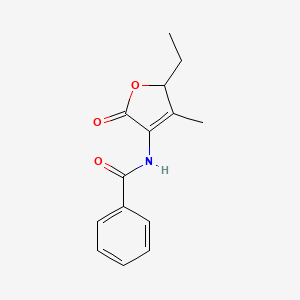
![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)
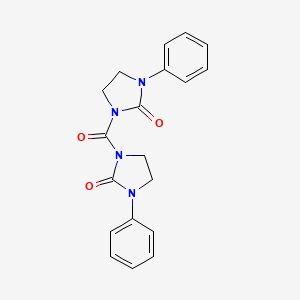
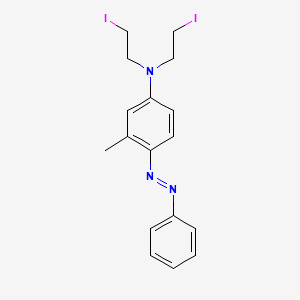
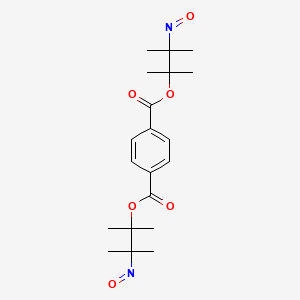
sulfanium bromide](/img/structure/B14504786.png)
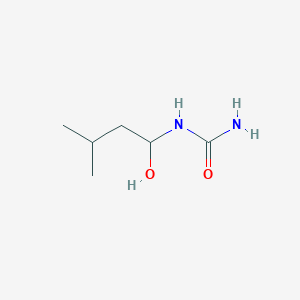
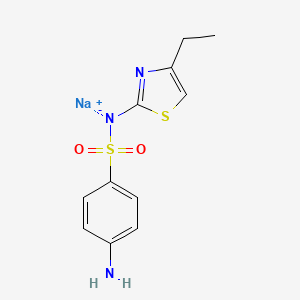
![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
